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Compound of Interest

Compound Name: Pseudolarifuroic acid

Cat. No.: B15140239 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and compilation of methodologies for the total

synthesis of Pseudolaric Acid B, a complex diterpenoid natural product with significant

antifungal, antifertility, and cytotoxic activities. The intricate [5-7-5] tricyclic core and multiple

stereocenters of Pseudolaric Acid B have made it a challenging and attractive target for

synthetic chemists. This application note summarizes and compares key completed total and

formal syntheses, offering detailed experimental protocols for pivotal reactions and visual

representations of the strategic approaches.

Comparative Analysis of Synthetic Strategies
Several distinct and innovative strategies have been employed to conquer the molecular

complexity of Pseudolaric Acid B. The following table summarizes the key quantitative data

from the most prominent total and formal syntheses, providing a clear comparison of their

efficiencies.
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Lead

Researcher(s)
Key Strategy

Longest Linear

Sequence
Overall Yield Key Reactions

Barry M. Trost

[5+2]

Cycloaddition /

Radical

Cyclization

28 steps ~1.4%

Rh-catalyzed

[5+2]

intramolecular

cycloaddition,

Alkoxycarbonyl

radical

cyclization, Late-

stage cerium

acetylide

addition.[1]

Zhen Yang

SmI₂-mediated

Cyclization /

RCM (for

Pseudolaric Acid

A)

16 steps
Not Reported for

B

Samarium

diiodide (SmI₂)-

mediated

intramolecular

alkene-ketyl

radical

cyclization, Ring-

closing

metathesis

(RCM).[2][3]

Naoki Mori

Claisen

Rearrangement /

RCM (Formal

Synthesis)

17 steps (to

Trost's

intermediate)

Not Applicable

Claisen

rearrangement,

Iodoetherification

, Ring-closing

metathesis.[4]

Pauline Chiu

Intramolecular

(4+3)

Cycloaddition

(Formal

Synthesis)

Not explicitly

stated
Not Applicable

Asymmetric

intramolecular

(4+3)

cycloaddition of

epoxy

enolsilanes.[5][6]
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Key Synthetic Methodologies and Experimental
Protocols
This section details the experimental protocols for the cornerstone reactions in the total

synthesis of Pseudolaric Acid B, primarily focusing on the successful approach developed by

the Trost group.

Trost's Enantioselective Total Synthesis
The seminal work by Barry M. Trost and colleagues represents the first and, to date, the only

completed enantioselective total synthesis of (-)-Pseudolaric Acid B.[7] The strategy hinges on

the construction of the [5-7] bicyclic core via a metal-catalyzed intramolecular [5+2]

cycloaddition, followed by the installation of the quaternary stereocenter through a radical

cyclization.[1][8]

Retrosynthetic Analysis (Trost)

(-)-Pseudolaric Acid BLactone FormationSide Chain AdditionRadical Cyclization[5+2] CycloadditionSimpler Precursors

Click to download full resolution via product page

Caption: Retrosynthetic disconnection of Pseudolaric Acid B in the Trost synthesis.

Experimental Workflow

Caption: Key stages in the forward synthesis of Pseudolaric Acid B by Trost.

Protocol 1: Rh-catalyzed [5+2] Intramolecular Cycloaddition

This key step efficiently constructs the central seven-membered ring and sets the

stereochemistry of the bicyclic core.

Reaction: To a solution of the vinylcyclopropane-alkyne precursor in 1,2-dichloroethane

(DCE) at 0 °C is added the Rh(I) catalyst in portions. The reaction is allowed to warm to

room temperature and stirred until completion.
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Reagents and Conditions:

Substrate: Vinylcyclopropane-alkyne

Catalyst: [Rh(CO)₂Cl]₂

Solvent: 1,2-Dichloroethane (DCE)

Temperature: 0 °C to 23 °C

Typical Yield: ~88%

Work-up: The reaction mixture is poured into petroleum ether, filtered through a plug of silica

gel, and the solvent is removed under reduced pressure. The crude product is then purified

by flash column chromatography.[9]

Protocol 2: Alkoxycarbonyl Radical Cyclization

This reaction is crucial for the stereoselective formation of the C10 quaternary center and the

lactone ring precursor.

Reaction: A solution of the selenocarbonate precursor, a radical initiator (AIBN or VAZO), and

a tin hydride in a suitable solvent like benzene or toluene is heated to reflux.

Reagents and Conditions:

Substrate: Phenylselenocarbonate

Radical Initiator: Azobisisobutyronitrile (AIBN) or 1,1'-Azobis(cyclohexanecarbonitrile)

(VAZO)

Radical Mediator: Tributyltin hydride (Bu₃SnH)

Solvent: Benzene or Toluene

Temperature: Reflux

Typical Yield: Varies depending on substrate and conditions.
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Work-up: The reaction mixture is concentrated, and the crude product is purified by flash

chromatography to yield the tricyclic lactone.

Protocol 3: Late-Stage Side Chain Installation via Cerium Acetylide Addition

The final carbon framework is assembled through a highly diastereoselective addition of a

protected propargyl group to a sterically hindered ketone.

Reaction: A solution of the trimethylsilylacetylene in THF is treated with n-butyllithium at low

temperature, followed by the addition of anhydrous cerium(III) chloride. The resulting

organocerium reagent is then reacted with the ketone precursor.

Reagents and Conditions:

Nucleophile precursor: Trimethylsilylacetylene

Base: n-Butyllithium

Lewis Acid: Anhydrous Cerium(III) chloride (CeCl₃)

Electrophile: Tricyclic ketone

Solvent: Tetrahydrofuran (THF)

Temperature: -78 °C

Typical Yield: High diastereoselectivity is generally observed.[1][10]

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride,

and the product is extracted with an organic solvent. After drying and concentration, the

product is purified by chromatography.

Yang's Strategy for Pseudolaric Acid A
While targeting Pseudolaric Acid A, the strategy developed by Yang and co-workers offers a

compelling alternative for the construction of the core [5-7] fused ring system.

Key Features:
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SmI₂-mediated intramolecular alkene-ketyl radical cyclization: This reaction forms the trans-

fused [5-7]-bicyclic core.[2][3]

Ring-Closing Metathesis (RCM): RCM is employed to construct the seven-membered ring.[2]

[3]

Synthetic Pathway Logic

Acyclic Precursor

SmI₂-mediated Cyclization

Ring-Closing Metathesis

[5-7] Bicyclic Core

Further Elaboration

Pseudolaric Acid A

Click to download full resolution via product page

Caption: Logical flow of Yang's synthesis of the Pseudolaric Acid core.

Mori's Formal Synthesis
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Mori's approach intercepts a late-stage intermediate in Trost's synthesis, thus constituting a

formal synthesis of Pseudolaric Acid B.[4]

Key Features:

Claisen Rearrangement: Used to set a key quaternary stereocenter.[4]

Iodoetherification: A crucial step for ring formation.[4]

Ring-Closing Metathesis (RCM): Employed for the formation of the seven-membered ring.[4]

Chiu's Asymmetric Formal Synthesis
This formal synthesis features a novel intramolecular (4+3) cycloaddition to construct the [5-7]

bicyclic system with high diastereoselectivity.[5][6]

Key Features:

Intramolecular (4+3) Cycloaddition: This reaction of an epoxy enolsilane provides the trans-

fused perhydroazulene core containing the quaternary stereocenter.[5][6]

Conclusion
The total synthesis of Pseudolaric Acid B has spurred the development of innovative and

elegant synthetic strategies. The successful enantioselective total synthesis by Trost and the

various formal syntheses by others highlight a range of powerful chemical transformations for

the construction of complex natural products. These methodologies not only provide a blueprint

for the synthesis of Pseudolaric Acid B and its analogues for further biological evaluation but

also enrich the toolbox of synthetic organic chemistry. The detailed protocols and comparative

data presented herein are intended to serve as a valuable resource for researchers in natural

product synthesis and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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